molecular formula C9H10ClFO B3031061 1-Chloro-2-fluoro-4-isopropoxybenzene CAS No. 1369813-97-7

1-Chloro-2-fluoro-4-isopropoxybenzene

Cat. No. B3031061
M. Wt: 188.62
InChI Key: BEQDPNHNBFWVGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzenes can involve various methods, including electrophilic aromatic substitution and diazotization followed by halogen exchange. For instance, 2,4-Dichlorofluorobenzene is prepared by diazotizing 2,4-dichloroaniline and substituting the diazo compound with a fluorine ion, resulting in a high purity product suitable for industrial production . This suggests that a similar approach could potentially be used for the synthesis of 1-Chloro-2-fluoro-4-isopropoxybenzene, with appropriate modifications to introduce the isopropoxy group.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using various spectroscopic techniques. For example, the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been measured, providing detailed information about the molecule's geometry and electronic distribution . Such data are crucial for understanding the molecular structure and could be applied to predict the structure of 1-Chloro-2-fluoro-4-isopropoxybenzene by analogy.

Chemical Reactions Analysis

Halogenated benzenes can undergo a range of chemical reactions, including electrophilic substitution and side reactions during electrochemical processes. The formation mechanism of different fluorinated compounds during the electrolysis of halobenzenes has been studied, revealing complex side reactions and the production of various halogenated compounds . This information is valuable for predicting the reactivity of 1-Chloro-2-fluoro-4-isopropoxybenzene and the potential side reactions it may undergo during synthesis or other chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the substituents. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, which affects its packing and intermolecular interactions . Similarly, the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into the vibrational modes and symmetry of the molecule . These studies highlight the importance of weak intermolecular interactions and the role of halogen atoms in determining the properties of such compounds. By extension, these findings can help predict the behavior of 1-Chloro-2-fluoro-4-isopropoxybenzene in different states and under various conditions.

Scientific Research Applications

1. Polymerization and Functionalization

1-Chloro-2-fluoro-4-isopropoxybenzene and related compounds have been studied in the context of polymerization. In particular, alkoxybenzenes like isopropoxybenzene have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, offering a method to modify the properties of polymers for various applications (Morgan, Martínez-Castro, & Storey, 2010).

2. SNAr Reaction Mechanism Study

Studies have also focused on the SNAr (nucleophilic aromatic substitution) reaction mechanism involving chloro- and fluoro-substituted benzenes. Research in this area helps understand the molecular interactions and reaction kinetics critical for chemical synthesis and drug development (Alarcón-Espósito et al., 2015).

3. Spectroscopic Analysis

The rotational spectra and dipole moments of chloro-fluorobenzene derivatives, including 1-chloro-4-fluorobenzene, have been measured. These studies are significant for understanding the molecular structure and behavior in various states, which is important in fields like materials science and molecular engineering (Peebles & Peebles, 2002).

4. Synthesis of Pharmaceutical Compounds

Research has also been conducted on the synthesis of fluoro- and chloro-substituted benzenes as building blocks for pharmaceuticals. These compounds are valuable for creating drugs with specific properties and activities (Masson & Schlosser, 2005).

5. Cross-Coupling Reactions

1-Chloro-2-fluoro-4-isopropoxybenzene and similar compounds have been used in ortho-selective cross-coupling reactions with Grignard reagents. This research is essential for the development of complex organic molecules, which have applications in drug development and materials science (Manabe & Ishikawa, 2008).

Safety And Hazards

1-Chloro-2-fluoro-4-isopropoxybenzene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-2-fluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQDPNHNBFWVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856562
Record name 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-4-isopropoxybenzene

CAS RN

1369813-97-7
Record name 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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